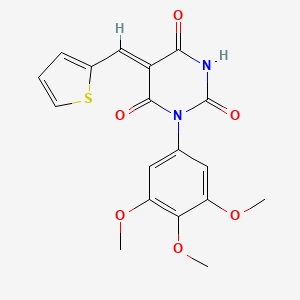
(5Z)-5-(thiophen-2-ylmethylidene)-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-(thiophen-2-ylmethylidene)-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a trimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(thiophen-2-ylmethylidene)-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of thiophene-2-carbaldehyde with 1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl groups may produce the corresponding alcohols.
科学研究应用
Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain biological targets, making it a candidate for drug development.
作用机制
The mechanism by which (5Z)-5-(thiophen-2-ylmethylidene)-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-2,4,6-trione exerts its effects is not fully understood. its interactions with molecular targets, such as enzymes or receptors, are believed to involve binding to specific sites, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
- (5Z)-5-(furan-2-ylmethylidene)-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-2,4,6-trione
- (5Z)-5-(pyridin-2-ylmethylidene)-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-2,4,6-trione
Uniqueness: Compared to similar compounds, (5Z)-5-(thiophen-2-ylmethylidene)-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-2,4,6-trione stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles.
属性
IUPAC Name |
(5Z)-5-(thiophen-2-ylmethylidene)-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-24-13-7-10(8-14(25-2)15(13)26-3)20-17(22)12(16(21)19-18(20)23)9-11-5-4-6-27-11/h4-9H,1-3H3,(H,19,21,23)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCAUYLCWDHMCE-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)/C(=C\C3=CC=CS3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5166635.png)
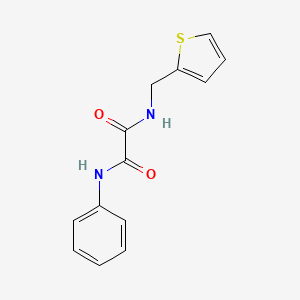

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5166677.png)
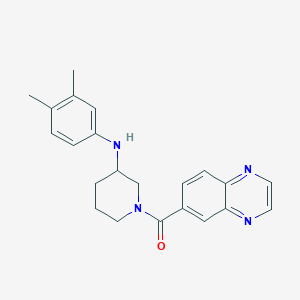
![2-chloro-N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5166699.png)
![N-allyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5166707.png)
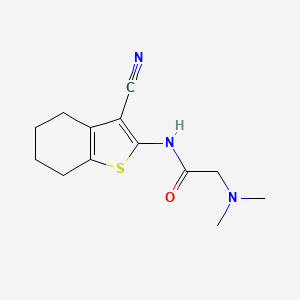
![3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid](/img/structure/B5166710.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone](/img/structure/B5166731.png)
![2,7,7-Trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5166742.png)
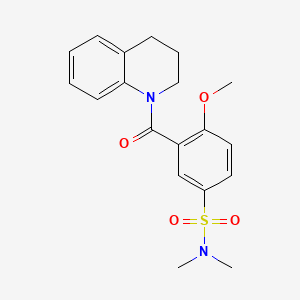
![5-(3-CHLOROPHENYL)-6-(4-METHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B5166758.png)
![(2-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5166761.png)
